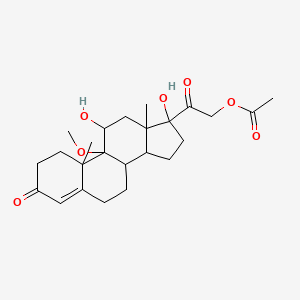
N,N,N-Trimethylpentadecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylpentadecan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C18H40NBr. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which makes it effective in reducing surface tension and acting as an antimicrobial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N-Trimethylpentadecan-1-aminium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of pentadecylamine with methyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction can be represented as follows:
C15H31NH2 + 3CH3Br → C15H31N(CH3)3Br + 2HBr
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethylpentadecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH-) or chloride ions (Cl-). The reaction conditions typically include aqueous or alcoholic solvents at moderate temperatures.
Ion-Exchange Reactions: These reactions can occur in the presence of ion-exchange resins or other ionic compounds.
Major Products
The major products of these reactions depend on the specific reagents used. For example, a substitution reaction with hydroxide ions would yield N,N,N-Trimethylpentadecan-1-aminium hydroxide.
Aplicaciones Científicas De Investigación
N,N,N-Trimethylpentadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed as a surfactant in the preparation of biological samples for electron microscopy.
Medicine: It has antimicrobial properties and is used in formulations for disinfectants and antiseptics.
Industry: It is utilized in the formulation of detergents, fabric softeners, and hair conditioners due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethylpentadecan-1-aminium bromide is primarily based on its ability to disrupt cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The positively charged nitrogen atom also interacts with negatively charged microbial cell surfaces, enhancing its antimicrobial efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium bromide: Similar in structure but with a shorter alkyl chain (C12).
Cetyltrimethylammonium bromide: Similar in structure but with a longer alkyl chain (C16).
Uniqueness
N,N,N-Trimethylpentadecan-1-aminium bromide is unique due to its specific alkyl chain length (C15), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both surfactant and antimicrobial properties.
Propiedades
Número CAS |
21424-22-6 |
|---|---|
Fórmula molecular |
C18H40BrN |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
trimethyl(pentadecyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
IKRRMNBUMJLUOL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




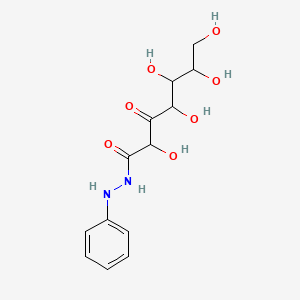
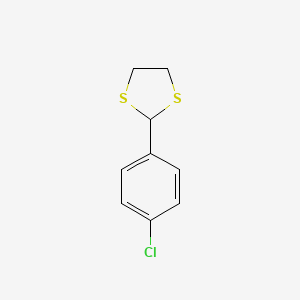
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)


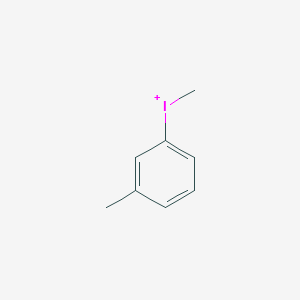
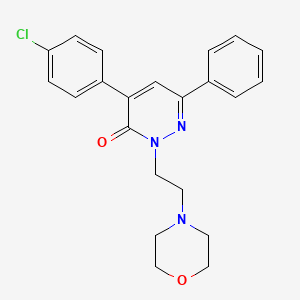

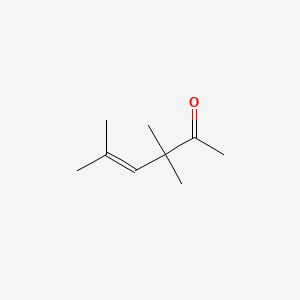
![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
